SPS can act as a mild and water-soluble sulfonating agent. Sulfonation is a process where a sulfonate group (SO3-) is introduced into a molecule. SPS can be used in reactions like aromatic sulfonation, where it can introduce a sulfonate group to aromatic rings in organic molecules []. This property might be useful for synthesizing various sulfonated organic compounds with specific functionalities.
SPS may have applications in biological research. Studies have explored the use of similar sulfonate compounds in protein purification techniques []. SPS might potentially be used in protein precipitation or act as a chaotropic agent, disrupting weak interactions in biological molecules. Further research is needed to explore this potential application.
Sodium Propane-1-sulfonate Hydrate is a sulfonate compound characterized by the molecular formula and a molecular weight of approximately 164.16 g/mol. It appears as a white crystalline solid and is highly soluble in water and various polar organic solvents . The compound is often utilized in biochemical applications due to its unique properties, including its ability to act as a surfactant and stabilizer.
These reactions highlight its versatility in synthetic organic chemistry.
Sodium Propane-1-sulfonate Hydrate exhibits several biological activities:
Sodium Propane-1-sulfonate Hydrate can be synthesized through several methods:
These methods provide flexibility in producing the compound for various applications.
Sodium Propane-1-sulfonate Hydrate has diverse applications across multiple fields:
Its multifunctional nature makes it valuable in both research and industrial applications.
Interaction studies involving Sodium Propane-1-sulfonate Hydrate focus on its effects on proteins and other biomolecules:
Research continues to explore its interactions with various biological systems to better understand its potential therapeutic applications.
Several compounds share structural similarities with Sodium Propane-1-sulfonate Hydrate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium Butanesulfonate | Longer carbon chain; used in detergents | |
Sodium 2-Hydroxypropane-1-sulfonate | Contains a hydroxyl group; enhances solubility | |
Sodium 1-Pentan sulfonate | Even longer carbon chain; used in surfactants |
Sodium Propane-1-sulfonate Hydrate stands out due to its balance of hydrophilicity and hydrophobicity, making it particularly effective as a stabilizer and surfactant in biochemical applications. Its ability to maintain protein stability while enhancing solubility distinguishes it from other similar compounds.
The development of sodium propane-1-sulfonate hydrate is rooted in early 20th-century sulfonation chemistry. While sulfonic acids were first systematically studied in the 1880s, the specific synthesis of propane sulfonates gained traction in the 1930s with Stone’s work on disulfonic acid derivatives. The hydrate form was later isolated to improve stability and solubility for industrial applications. A pivotal advancement occurred in the 1990s when Atochem North America optimized its synthesis via oxidative pathways using n-propanethiol, dimethyl sulfoxide, and hydrogen iodide, achieving a 47% yield. Modern methods employ ring-opening reactions of sultones (cyclic sulfonic esters), as demonstrated in the synthesis of 1,3-propanedisulfonic acid derivatives, which share structural similarities.
Key milestones include:
Sodium propane-1-sulfonate hydrate plays multifaceted roles across chemical disciplines:
As a zwitterionic surfactant, it reduces aqueous surface tension from 72.5 mN/m (0.1% concentration) to 55.0 mN/m (1.0%), facilitating emulsification in polymer synthesis. Its amphiphilic structure enables micelle formation, critical for solubilizing hydrophobic compounds in drug delivery systems.
In ion-pair chromatography (IPC), it enhances the separation of cationic analytes through two mechanisms:
The compound serves as a sulfonating agent for aromatic rings and a building block for organosulfur compounds. For example, it participates in S–S and C–S bond-forming reactions to create sulfonated polymers with enhanced thermal stability.
Recent studies highlight three emerging domains:
Researchers exploit its surfactant properties to enhance the solubility of hydrophobic pollutants in wastewater treatment systems, achieving 90% degradation efficiency for polycyclic aromatic hydrocarbons (PAHs).
Sodium Propane-1-sulfonate Hydrate represents a crystalline hydrated salt belonging to the organosulfonic acid sodium salt family [1] [2]. The compound is systematically designated as sodium 1-propanesulfonate monohydrate, reflecting its composition of one sodium cation, one propane-1-sulfonate anion, and one water molecule of crystallization [1] [3]. Alternative nomenclature includes 1-Propanesulfonic acid sodium salt monohydrate and 1-Propanesulfonic acid, sodium salt, hydrate (1:1:1) [1] [3].
The Chemical Abstracts Service has assigned the compound the registry number 304672-01-3, distinguishing it from the anhydrous form (CAS: 14533-63-2) [1] [4] [5]. The European Community number 238-564-7 provides additional regulatory identification [4] [5]. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as sodium;propane-1-sulfonate;hydrate [1] [6].
Chemical classification places this compound within the broader category of organosulfonic acid salts, specifically as an alkyl sulfonate hydrate [2] [7]. The sulfonate functional group $$(-SO_3^-)$$ confers anionic character, while the sodium cation provides charge neutrality [1] [2]. The linear three-carbon alkyl chain distinguishes it from aromatic sulfonates such as sodium benzenesulfonate [2] [7].
Table 1: Basic Chemical Identity and Properties of Sodium Propane-1-sulfonate Hydrate
Property | Value |
---|---|
Chemical Name | Sodium Propane-1-sulfonate Hydrate |
CAS Registry Number | 304672-01-3 |
Molecular Formula | C₃H₉NaO₄S |
Molecular Weight (g/mol) | 164.16 |
IUPAC Name | sodium;propane-1-sulfonate;hydrate |
SMILES String | CCCS(=O)(=O)[O-].O.[Na+] |
InChI | InChI=1S/C3H8O3S.Na.H2O/c1-2-3-7(4,5)6;;/h2-3H2,1H3,(H,4,5,6);;1H2/q;+1;/p-1 |
InChI Key | QBQVXXQXZXDEHE-UHFFFAOYSA-M |
Physical State | Crystalline powder |
Hydration State | Monohydrate (1:1:1) |
The molecular formula C₃H₉NaO₄S reflects the precise stoichiometric composition of Sodium Propane-1-sulfonate Hydrate, with a calculated molecular weight of 164.16 g/mol [1] [3]. The formula encompasses three distinct molecular components: the propane-1-sulfonate anion (C₃H₇SO₃⁻), the sodium cation (Na⁺), and a water molecule (H₂O) [1] [3].
Structural analysis reveals that the propane-1-sulfonate moiety consists of a linear three-carbon aliphatic chain terminated by a sulfonate group [1] [6]. The sulfur atom adopts tetrahedral geometry, coordinated by three oxygen atoms and the terminal carbon of the propyl chain [6] [8]. This tetrahedral arrangement results from sp³ hybridization of the sulfur atom, with bond angles approximating 109.5° [8] [9].
The canonical Simplified Molecular-Input Line-Entry System representation (CCCS(=O)(=O)[O-].O.[Na+]) unambiguously describes the molecular connectivity [1] [6]. The International Chemical Identifier string (InChI=1S/C3H8O3S.Na.H2O/c1-2-3-7(4,5)6;;/h2-3H2,1H3,(H,4,5,6);;1H2/q;+1;/p-1) provides comprehensive structural information including stereochemistry and charge distribution [1] [6].
Computational studies indicate that the sulfur-oxygen bonds in the sulfonate group exhibit partial double bond character due to π-donation from oxygen lone pairs to vacant d-orbitals on sulfur [9] [10]. The average S-O bond length is approximately 1.45-1.46 Å, consistent with other organosulfonate structures [10] [11]. The C-S bond length in the propyl chain measures approximately 1.77 Å, reflecting the sp³-sp³ single bond character [12] [10].
Table 2: Structural Relationships and Compound Comparisons
Compound | Molecular Formula | Molecular Weight | CAS Number | PubChem CID |
---|---|---|---|---|
Sodium Propane-1-sulfonate Hydrate | C₃H₉NaO₄S | 164.16 | 304672-01-3 | 23664778 |
1-Propanesulfonic acid (Parent) | C₃H₈O₃S | 124.16 | 5284-66-2 | 78938 |
Sodium Propane-1-sulfonate (Anhydrous) | C₃H₇NaO₃S | 146.14 | 14533-63-2 | 4319363 |
Sodium Propane-1-sulfonate Hydrate is derived from its parent compound, 1-Propanesulfonic acid (CAS: 5284-66-2, PubChem CID: 78938), through neutralization with sodium hydroxide followed by crystallization from aqueous solution [13] [7] [12]. The parent acid, with molecular formula C₃H₈O₃S and molecular weight 124.16 g/mol, contains the same propane-1-sulfonic acid backbone but possesses a protonated acidic hydrogen [13] [7] [12].
The structural transformation from acid to sodium salt involves deprotonation of the sulfonic acid group ($$-SO3H → -SO3^-$$), accompanied by sodium cation coordination [13] [7]. This neutralization significantly alters the compound's physical and chemical properties, particularly solubility characteristics and thermal stability [4] [14] [15].
Comparative analysis of molecular geometries reveals that the sulfonate group maintains its tetrahedral configuration in both the free acid and sodium salt forms [7] [12] [9]. However, the ionic nature of the sodium salt enhances intermolecular interactions through electrostatic forces and hydrogen bonding networks [9] [11]. The parent acid exhibits predominantly molecular hydrogen bonding through the acidic proton, while the sodium salt forms extensive ionic interactions [7] [9].
Electronic structure calculations demonstrate that neutralization reduces the electron-withdrawing effect of the sulfonic acid group, leading to subtle changes in the electronic density distribution along the propyl chain [7] [9]. The pKa value of 1-propanesulfonic acid (approximately -2.0) indicates complete ionization in aqueous solution, supporting the stability of the sulfonate anion in the sodium salt [7] [16].
Crystallographic studies of related organosulfonic acids reveal that sodium salt formation typically results in enhanced crystal stability and modified packing arrangements compared to the parent acids [9] [11] [17]. The incorporation of sodium cations creates three-dimensional coordination networks that contribute to the overall structural integrity [11] [17].
The hydration state of Sodium Propane-1-sulfonate represents a critical structural feature that significantly influences its physical properties and crystalline architecture [14] [18] [19]. Crystallographic analysis confirms the compound exists as a monohydrate with a stoichiometric ratio of 1:1:1 (sodium ion:propane-1-sulfonate anion:water molecule) [1] [14] [3].
Water molecules in the crystal structure serve dual functional roles: they act as structural linkers connecting ionic components through hydrogen bonding networks and simultaneously occupy cavities within the crystal lattice [18] [19] [20]. This dual functionality is characteristic of organic hydrates and contributes to the overall stability of the crystalline form [19] [20].
The hydrogen bonding network involves extensive O-H···O interactions between water molecules, sulfonate oxygen atoms, and neighboring water molecules [18] [19] [9]. These interactions create a three-dimensional supramolecular framework that stabilizes the crystal structure [18] [19]. The geometry of hydrogen bonds typically exhibits distances ranging from 2.5 to 3.0 Å with bond angles approaching linearity [19] [9] [11].
Sodium cation coordination analysis reveals hexacoordinate geometry, with the metal center surrounded by oxygen atoms from both sulfonate groups and water molecules [11] [17]. This coordination environment is consistent with typical sodium sulfonate hydrates and contributes to the compound's thermal stability [14] [11] [17]. The Na-O bond distances typically range from 2.25 to 2.55 Å, reflecting the ionic nature of the interactions [11] [17].
Thermal analysis studies indicate that water loss occurs around 111°C, corresponding to the dehydration process [14] [21] [22]. The endothermic nature of this process suggests that significant energy is required to break the hydrogen bonding network and disrupt the crystal structure [21] [22]. Differential scanning calorimetry reveals a sharp endothermic peak corresponding to water elimination, followed by thermal decomposition at approximately 250°C [14] [15] [21].
Table 3: Physical and Chemical Properties
Property | Value |
---|---|
Melting Point | 250°C (decomposition) |
Decomposition Temperature | 250°C |
Water Solubility | Soluble (10%, clear, colorless) |
Appearance | White crystalline powder |
UV Absorption (210 nm) | Amax: 0.15 |
UV Absorption (220 nm) | Amax: 0.06 |
UV Absorption (230 nm) | Amax: 0.04 |
UV Absorption (260 nm) | Amax: 0.02 |
UV Absorption (500 nm) | Amax: 0.02 |
Storage Class | 11 - Combustible Solids |
Stability | Stable under normal conditions |
Crystallographic studies of analogous organosulfonate hydrates demonstrate that water molecules can adopt various coordination modes [18] [20]. In some structures, water molecules bridge between cations and anions, while in others they cluster within channels or cavities [18] [20]. The specific coordination mode depends on the size and geometry of the organic components and the overall crystal packing requirements [23] [18].
Powder X-ray diffraction analysis provides definitive identification of the hydrated phase and can distinguish it from anhydrous forms [19] [20]. The diffraction pattern exhibits characteristic peaks that reflect the ordered arrangement of molecules within the crystal lattice [19] [20]. Changes in the diffraction pattern upon heating can monitor dehydration processes and phase transitions [19] [20].
Table 4: Crystallographic and Molecular Structure Parameters
Parameter | Description |
---|---|
Molecular Geometry (around S) | Tetrahedral |
Bond Angles (O-S-O) | ~109.5° (tetrahedral) |
S-O Bond Length (average) | ~1.45-1.46 Å |
Hydrogen Bonding Pattern | O-H···O interactions |
Hydration Water Role | Structural linker and cavity filler |
Crystal Packing | 3D hydrogen-bonded network |
Coordination Environment | Sodium: hexacoordinate |
Space Group Classification | Typical for organic hydrates |
Water Molecule Coordination | Bridges cations and anions |
Structural Framework | Layered supramolecular assembly |
Sodium propane-1-sulfonate hydrate exists as a white to off-white crystalline solid at room temperature [1] [2] [3]. The compound demonstrates the characteristic appearance of a well-ordered crystalline material, forming distinct crystal structures due to its ionic nature and hydration state [4]. The crystalline morphology is attributed to the regular arrangement of sodium cations, propane-1-sulfonate anions, and water molecules in a structured lattice [1].
The physical state remains stable under normal atmospheric conditions, with the solid maintaining its crystalline integrity across a wide temperature range below its decomposition point [2]. The white coloration indicates high purity and absence of chromophoric impurities, which is consistent with its use in analytical applications requiring high-grade reagents [3].
Sodium propane-1-sulfonate hydrate exhibits exceptional water solubility, with documented solubility of 10% by weight forming clear, colorless solutions [3] [5]. This high aqueous solubility stems from the ionic nature of the compound, where the sodium cation and sulfonate anion readily undergo solvation by water molecules [4]. The sulfonate group, being highly polar and capable of forming multiple hydrogen bonds, facilitates extensive hydration .
The compound demonstrates good solubility in polar organic solvents [4] , including alcohols such as methanol and ethanol. This solubility pattern is consistent with the ionic character and the presence of the hydrophilic sulfonate functional group . The interaction between the polar solvents and the charged centers of the molecule enables dissolution through ion-dipole interactions.
In contrast to its behavior in polar media, sodium propane-1-sulfonate hydrate shows limited to negligible solubility in non-polar solvents such as hexane, chloroform, and other hydrophobic organic solvents [8]. This selectivity reflects the strong ionic character of the compound and its preference for solvents capable of stabilizing charged species.
Solvent Type | Solubility | Mechanism |
---|---|---|
Water | Highly soluble (10%) | Ion-dipole interactions, hydration |
Polar organic solvents | Soluble | Ion-dipole interactions |
Non-polar solvents | Insoluble | Unfavorable energetics for ion solvation |
Sodium propane-1-sulfonate hydrate undergoes thermal decomposition at 250°C [2] [3] [5], representing the simultaneous occurrence of melting and decomposition processes. This thermal behavior is characteristic of organic sulfonate salts, where the thermal energy overcomes both the crystal lattice energy and the covalent bond stability [9] [10].
The compound demonstrates excellent thermodynamic stability under standard conditions [9] [8]. The stability arises from the strong electrostatic interactions between the sodium cation and the sulfonate anion, combined with the stabilization provided by the hydration water molecules [4]. The enthalpy of formation and other thermodynamic parameters remain unreported in the available literature, indicating a gap in comprehensive thermodynamic characterization.
Property | Value | Units | Notes |
---|---|---|---|
Decomposition Temperature | 250 | °C | Simultaneous melting and decomposition |
Thermal Stability | Stable | - | Under normal atmospheric conditions |
Phase Transition | None reported | - | Direct solid-to-decomposition |
Sodium propane-1-sulfonate hydrate exhibits exceptional chemical stability under normal storage and handling conditions [9] [2]. The compound remains stable when stored at room temperature in sealed containers, showing no signs of degradation over extended periods [2]. The stability is attributed to the robust nature of the carbon-sulfur bond in the sulfonate group and the ionic character of the sodium salt .
The compound demonstrates good atmospheric stability but shows hygroscopic properties [2], meaning it readily absorbs moisture from the environment. This hygroscopic nature necessitates storage in dry conditions to prevent additional water uptake beyond the stoichiometric hydration [2].
Sodium propane-1-sulfonate hydrate shows incompatibility with strong oxidizing agents [9] [2], which can potentially lead to oxidation of the organic sulfonate moiety. The compound should be stored away from materials such as concentrated nitric acid, potassium permanganate, and other powerful oxidizers [9].
Stability Parameter | Assessment | Details |
---|---|---|
Chemical Stability | Excellent | No degradation under normal conditions |
Atmospheric Stability | Good | Stable but hygroscopic |
Incompatible Materials | Strong oxidizing agents | Potential for oxidative degradation |
Sodium propane-1-sulfonate represents the sodium salt of propane-1-sulfonic acid, a strong organic acid with an estimated pKa value between -2 and 0 [11] [12]. As the conjugate base of this strong acid, the propane-1-sulfonate anion exhibits very weak basicity and shows minimal tendency to accept protons under normal aqueous conditions [11].
Aqueous solutions of sodium propane-1-sulfonate hydrate typically exhibit neutral to slightly basic pH values . This behavior results from the minimal hydrolysis of the sulfonate anion, which being the conjugate base of a strong acid, does not significantly affect solution pH through proton acceptance [11].
The compound possesses poor buffer capacity due to its fully dissociated state and weak basicity . Unlike traditional biological buffers, sodium propane-1-sulfonate hydrate cannot effectively resist pH changes when acids or bases are added to its solutions .
Acid-Base Property | Characteristic | Implication |
---|---|---|
Conjugate Acid pKa | -2 to 0 | Complete dissociation in water |
Basicity | Very weak | Minimal proton acceptance |
Buffer Capacity | Poor | Not suitable for pH control |
The sulfonate functional group exhibits strong electron-withdrawing characteristics due to the high electronegativity of sulfur (approximately 2.58) and the presence of three electronegative oxygen atoms [11] [13]. This electron withdrawal creates a highly polarized molecular structure with significant charge separation between the sodium cation and the sulfonate anion .
The electronic structure features delocalized electrons within the sulfonate group, where the negative charge is distributed across the three oxygen atoms through resonance stabilization [11] . This delocalization contributes to the chemical stability and reduces the reactivity of the sulfonate anion toward electrophilic attack [15].
The ionic nature of sodium propane-1-sulfonate hydrate results in a permanent dipole moment due to the complete charge separation between the cationic and anionic components [16]. The sulfonate group exhibits high polarizability, making it responsive to external electric fields and contributing to its strong interactions with polar solvents .
Electronic density calculations and experimental evidence indicate that electron density is highly concentrated on the oxygen atoms of the sulfonate group [11] . This concentration creates multiple sites for hydrogen bonding and ion-dipole interactions, explaining the compound's excellent solvation properties in polar media .
Electronic Property | Description | Chemical Significance |
---|---|---|
Electron Withdrawal | Strong due to SO₃ group | Influences neighboring molecular regions |
Charge Distribution | Concentrated on oxygen atoms | Enables multiple interaction sites |
Polarizability | High | Responsive to electric fields |
Dipole Character | Permanent dipole | Enhanced solvation in polar solvents |